
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom, a methyl group, and a trifluoromethyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole typically involves the bromination of 1-methyl-5-(trifluoromethyl)-1H-indazole. This can be achieved using N-bromosuccinimide (NBS) under mild conditions . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the indazole ring to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki or Heck coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound is also used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-indazole: Lacks the bromine atom, which can affect its reactivity and interactions.
4-Bromo-1-methyl-1H-indazole: Does not have the trifluoromethyl group, impacting its electronic properties.
5-Bromo-1-methyl-1H-indazole: The position of the bromine atom is different, leading to variations in chemical behavior.
Uniqueness
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is unique due to the presence of both the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C9H6BrF3N2 |
|---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(trifluoromethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-7-3-2-6(9(11,12)13)8(10)5(7)4-14-15/h2-4H,1H3 |
InChI Key |
BZPXDADURQKRQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


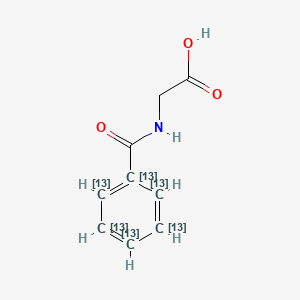
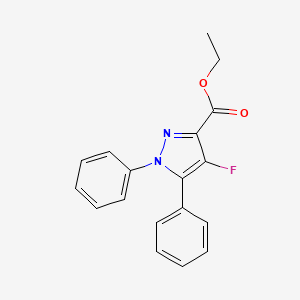

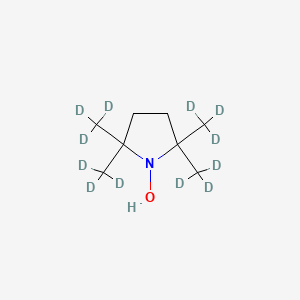
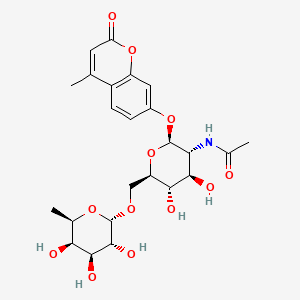
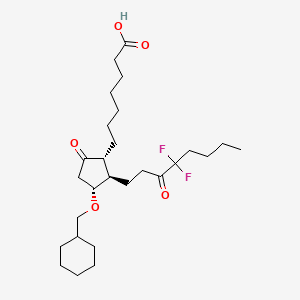
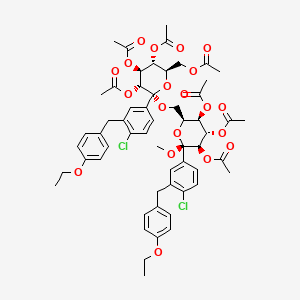
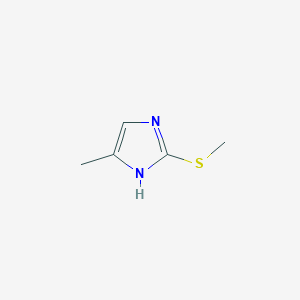
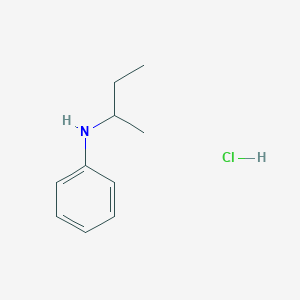

![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)



